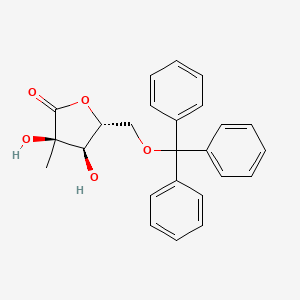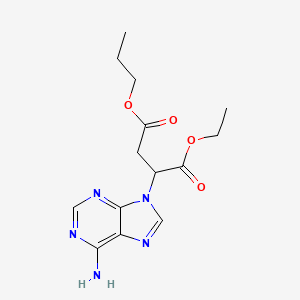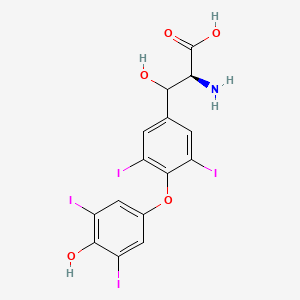
4'-Bromomethyl-2-cyanobiphenyl-d4
Vue d'ensemble
Description
4’-Bromomethyl-2-cyanobiphenyl is an important pharmaceutical intermediate and organic synthetic material . It is used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan . It is also used in protein-binding studies of quinoxaline angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis of 4’-Bromomethyl-2-cyanobiphenyl involves several steps . The process begins with the addition of halogenated hydrocarbon solvent, 4’-Methyl-2-cycanobiphenyl, radical initiator, and brominating agent into a reactor . The mixture is then subjected to a bromination reaction at a temperature of about 5°C . After the reaction liquid is lowered to normal temperature, it is filter-pressed, and diethyl phosphite is added into the filter liquid to fully react at a temperature of about 30°C . The reaction product is then subjected to reduced pressure concentration at a temperature of about 50°C, and pure water is pumped in for crystallization . The final product is obtained after separation .Molecular Structure Analysis
The molecular formula of 4’-Bromomethyl-2-cyanobiphenyl is C14H10BrN . Its molecular weight is 272.14 .Physical And Chemical Properties Analysis
4’-Bromomethyl-2-cyanobiphenyl is a solid at 20°C . It has a melting point range of 125.0 to 128.0°C . It is insoluble in water but soluble in tetrahydrofuran, toluene, and dichloromethane .Safety And Hazards
4’-Bromomethyl-2-cyanobiphenyl is harmful if swallowed and causes skin and eye irritation . It is suspected of causing genetic defects . Safety precautions include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C2=CC=CC=C2C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181453 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromomethyl-2-cyanobiphenyl-d4 | |
CAS RN |
1420880-42-7 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420880-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

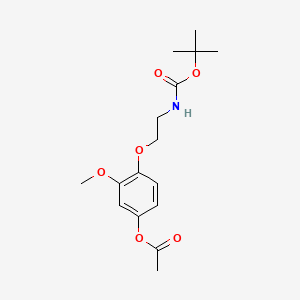
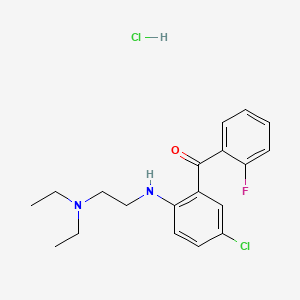

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)
![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
